Cas no 1696810-88-4 (Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate)

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate is a versatile organic compound with significant synthetic utility. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound offers high purity and stability, enabling efficient and reliable chemical transformations. Its unique structure facilitates the construction of complex molecules, making it an essential building block in organic synthesis.
Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate structure
1696810-88-4 structure
Product name:Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
CAS No:1696810-88-4
MF:C12H14O4
Molecular Weight:222.237164020538
CID:5275298

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
    • 2-Oxiranecarboxylic acid, 3-(methoxymethyl)-3-phenyl-, methyl ester
    • Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
    • インチ: 1S/C12H14O4/c1-14-8-12(9-6-4-3-5-7-9)10(16-12)11(13)15-2/h3-7,10H,8H2,1-2H3
    • InChIKey: XXHWYVSWGOIEAK-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)C1(C1C=CC=CC=1)COC

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 260
  • XLogP3: 1
  • トポロジー分子極性表面積: 48.1

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-699329-1.0g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
1.0g
$628.0 2025-03-12
Enamine
EN300-699329-0.05g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
0.05g
$528.0 2025-03-12
Enamine
EN300-699329-0.25g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
0.25g
$579.0 2025-03-12
Enamine
EN300-699329-5.0g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
5.0g
$1821.0 2025-03-12
Enamine
EN300-699329-0.1g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
0.1g
$553.0 2025-03-12
Enamine
EN300-699329-0.5g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
0.5g
$603.0 2025-03-12
Enamine
EN300-699329-2.5g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
2.5g
$1230.0 2025-03-12
Enamine
EN300-699329-10.0g
methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate
1696810-88-4 95.0%
10.0g
$2701.0 2025-03-12

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate 関連文献

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylateに関する追加情報

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate (CAS No. 1696810-88-4): A Comprehensive Overview

Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate, identified by its CAS number 1696810-88-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its oxirane ring and ester functional group, has garnered attention due to its potential applications in synthetic chemistry and drug development.

The structure of Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate consists of a phenyl group attached to an oxirane ring, which is further modified by a methoxymethyl group at the 3-position and a carboxylate ester at the 2-position. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The presence of the oxirane ring, also known as an epoxide, introduces reactivity that can be exploited in various chemical transformations.

In recent years, there has been growing interest in the use of oxirane derivatives as building blocks in pharmaceutical synthesis. The reactivity of the epoxide ring allows for facile opening under various conditions, making it possible to introduce diverse substituents and create complex molecular architectures. Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate, with its combination of a phenyl group and ester functionality, offers a promising platform for such transformations.

One of the key areas where this compound has shown promise is in the synthesis of biologically active molecules. The oxirane ring can be opened with nucleophiles to form new carbon-carbon bonds, enabling the construction of polycyclic structures that are common in many drugs. Additionally, the ester group provides a handle for further functionalization, allowing chemists to tailor the molecule to specific biological targets.

Recent studies have highlighted the utility of Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate in the synthesis of heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals due to their ability to mimic natural products and interact with biological systems. The oxirane ring can be incorporated into heterocyclic frameworks through cyclization reactions, providing a route to novel compounds with potential therapeutic properties.

The pharmaceutical industry has been particularly interested in developing new methods for the stereoselective synthesis of chiral molecules. Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate offers an opportunity to explore stereoselective opening reactions, which can lead to enantiomerically pure compounds. Such compounds are often more effective and have fewer side effects compared to their racemic counterparts.

In addition to its applications in drug synthesis, Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate has found utility in materials science. The oxirane ring can be polymerized or cross-linked with other polymers to create novel materials with specific properties. These materials can be tailored for applications such as adhesives, coatings, and even biodegradable polymers.

The synthesis of Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate typically involves multi-step organic reactions starting from readily available precursors. The process often begins with the formation of an epoxide intermediate, which is then functionalized to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in research and industrial applications.

The safety and handling of Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate are important considerations for researchers and industrial chemists. While it is not classified as a hazardous material under standard regulations, proper precautions should be taken when handling any chemical substance. Good laboratory practices, including the use of personal protective equipment and working in well-ventilated areas, are essential.

The future prospects for Methyl 3-(methoxymethyl)-3-phenyloxirane-2-carboxylate are promising, given its versatility and utility in various fields. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings. The development of novel synthetic methods and the exploration of its biological activity will continue to drive innovation in organic chemistry and pharmaceutical science.

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